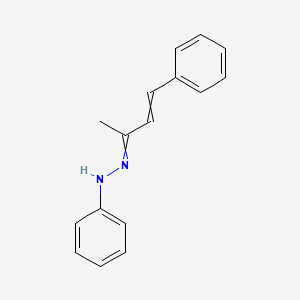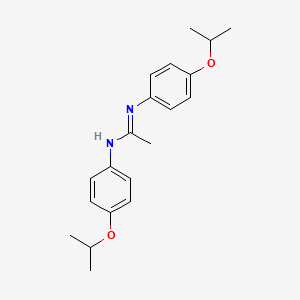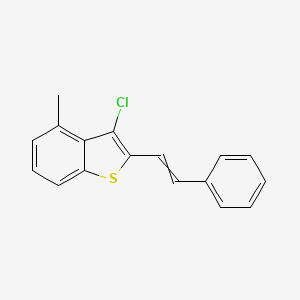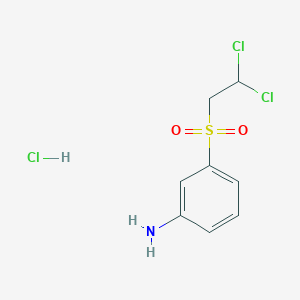![molecular formula C7H7Li B14429384 Lithium bicyclo[2.2.1]hepta-2,5-dien-7-ide CAS No. 78323-63-4](/img/structure/B14429384.png)
Lithium bicyclo[2.2.1]hepta-2,5-dien-7-ide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Lithium bicyclo[2.2.1]hepta-2,5-dien-7-ide is a chemical compound with the molecular formula C7H7Li. It is a derivative of bicyclo[2.2.1]hepta-2,5-diene, commonly known as norbornadiene. This compound is of interest due to its unique structure and reactivity, making it valuable in various chemical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
Lithium bicyclo[2.2.1]hepta-2,5-dien-7-ide can be synthesized through the reaction of norbornadiene with lithium metal. The reaction typically occurs in an inert atmosphere to prevent oxidation and is carried out in a suitable solvent such as tetrahydrofuran (THF). The reaction conditions include:
Temperature: Room temperature to slightly elevated temperatures.
Atmosphere: Inert atmosphere (e.g., nitrogen or argon).
Solvent: Tetrahydrofuran (THF).
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the synthesis generally follows the laboratory-scale procedures with appropriate scaling up. Industrial production would require stringent control of reaction conditions to ensure safety and product purity.
Chemical Reactions Analysis
Types of Reactions
Lithium bicyclo[2.2.1]hepta-2,5-dien-7-ide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: It can be reduced under specific conditions to yield other derivatives.
Substitution: The lithium atom can be substituted with other electrophiles to form new compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen, ozone, and peroxides.
Reduction: Reducing agents such as hydrogen gas in the presence of a catalyst can be used.
Substitution: Electrophiles like alkyl halides or acyl chlorides can react with the compound.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxygenated derivatives, while substitution reactions can produce a range of substituted norbornadiene compounds.
Scientific Research Applications
Lithium bicyclo[2.2.1]hepta-2,5-dien-7-ide has several scientific research applications:
Chemistry: It is used as an intermediate in organic synthesis, particularly in the formation of complex polycyclic structures.
Biology: The compound’s derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its potential use in drug development.
Industry: It serves as a precursor for the synthesis of high-energy-density fuels and other industrial chemicals.
Mechanism of Action
The mechanism by which lithium bicyclo[2.2.1]hepta-2,5-dien-7-ide exerts its effects involves its reactivity with various reagents. The lithium atom in the compound acts as a nucleophile, facilitating reactions with electrophiles. The bicyclic structure provides stability and unique reactivity patterns, making it a valuable intermediate in synthetic chemistry.
Comparison with Similar Compounds
Similar Compounds
Bicyclo[2.2.1]hepta-2,5-diene (Norbornadiene): The parent compound from which lithium bicyclo[2.2.1]hepta-2,5-dien-7-ide is derived.
Lithium cyclopentadienide: Another lithium-containing compound with a similar reactivity profile.
Lithium phenylacetylide: A lithium compound used in organic synthesis with comparable nucleophilic properties.
Uniqueness
This compound is unique due to its bicyclic structure, which imparts distinct reactivity and stability. This makes it particularly useful in the synthesis of complex organic molecules and high-energy-density materials.
Properties
CAS No. |
78323-63-4 |
|---|---|
Molecular Formula |
C7H7Li |
Molecular Weight |
98.1 g/mol |
InChI |
InChI=1S/C7H7.Li/c1-2-7-4-3-6(1)5-7;/h1-7H;/q-1;+1 |
InChI Key |
PTWAQJCAVMXCQH-UHFFFAOYSA-N |
Canonical SMILES |
[Li+].[CH-]1C2C=CC1C=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5,11,17,23,29,35,41-Heptatert-butyloctacyclo[37.3.1.13,7.19,13.115,19.121,25.127,31.133,37]nonatetraconta-1(42),3,5,7(49),9,11,13(48),15,17,19(47),21,23,25(46),27(45),28,30,33(44),34,36,39(43),40-henicosaene-43,44,45,46,47,48,49-heptol](/img/structure/B14429311.png)



![5H-Pyrido[3,2-b]carbazole-5,11(6H)-dione](/img/structure/B14429335.png)



propanedioate](/img/structure/B14429364.png)





